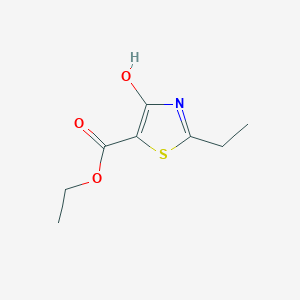
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules, including antibiotics, antifungal agents, and antitumor drugs
准备方法
The synthesis of Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the ethyl, hydroxy, and carboxylate groups. One common synthetic route starts with the reaction of ethyl acetoacetate with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting intermediate is then subjected to further reactions to introduce the hydroxy and carboxylate groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as amines or halides .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the thiazole ring.
科学研究应用
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is studied for its potential antimicrobial, antifungal, and antitumor activities .
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent to treat bacterial and fungal infections. It is also explored for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. In the industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and antitumor effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of cancer cells by targeting specific enzymes involved in DNA synthesis .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that the compound can modulate various signaling pathways and cellular processes, including apoptosis (programmed cell death) and oxidative stress .
相似化合物的比较
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate can be compared with other thiazole derivatives that have similar chemical structures and biological activities. Some of these compounds include:
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate: This compound has an amino group instead of an ethyl group, which can lead to different biological activities and chemical reactivity.
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound has a hydroxyphenyl group, which can enhance its interactions with biological targets and increase its potential therapeutic applications.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has a chlorobenzyl group, which can provide additional antimicrobial and antifungal activities.
属性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
ethyl 2-ethyl-4-hydroxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-5-9-7(10)6(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3 |
InChI 键 |
IBFKCNVHVSMKND-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(S1)C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


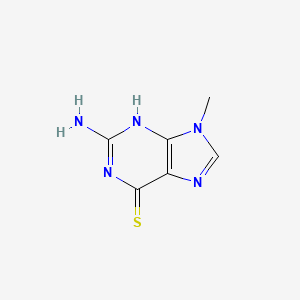
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
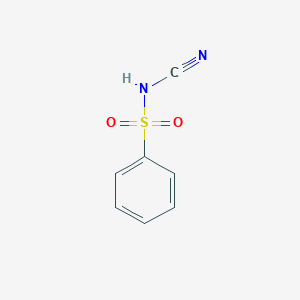
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
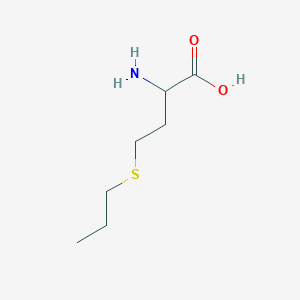

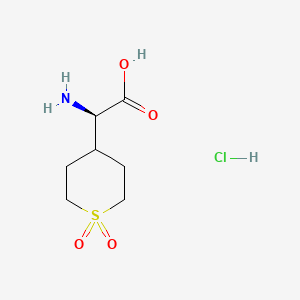
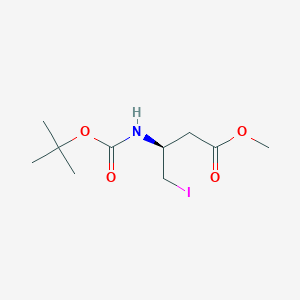
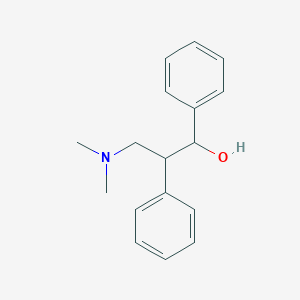
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
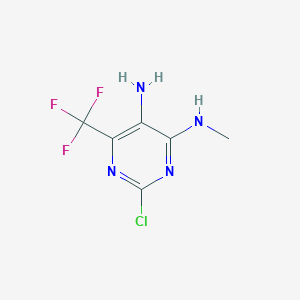
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
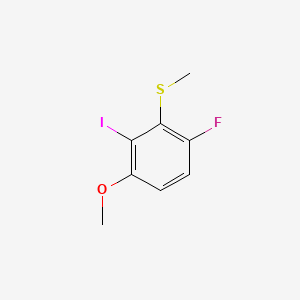
![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
